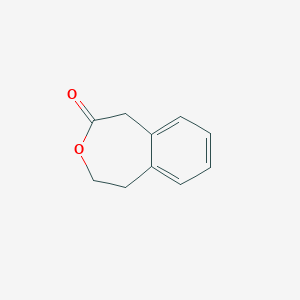

3-Benzoxepin-2(1H)-one, 4,5-dihydro-

Description

3-Benzoxepin-2(1H)-one, 4,5-dihydro- is a partially saturated benzoxepin derivative characterized by a seven-membered oxygen-containing ring fused to a benzene ring. The 4,5-dihydro designation indicates partial saturation at the 4th and 5th positions, reducing aromaticity and introducing conformational flexibility. This structural feature influences its physicochemical properties, such as solubility and stability, and may modulate its interactions in biological systems. Its synthesis likely involves cyclization or multi-component reactions, as seen in analogous dihydro heterocycles .

Properties

CAS No. |

87220-52-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2,5-dihydro-1H-3-benzoxepin-4-one |

InChI |

InChI=1S/C10H10O2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 |

InChI Key |

PVNBMBVFRXCGKO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Intermolecular Cyclization

Intermolecular cyclization employs phenolic derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, 2-hydroxybenzaldehyde reacts with diketones in the presence of sodium hydroxide to yield the target compound via aldol condensation followed by ring closure. This method benefits from readily available starting materials but requires precise control of reaction conditions to avoid side products such as oligomers.

Intramolecular Cyclization

Intramolecular approaches often utilize pre-functionalized substrates that undergo cyclization upon activation. A notable example involves ortho-bromobenzaldehyde derivatives undergoing palladium-catalyzed Heck coupling with ethyl acrylate, followed by reduction and base-mediated cyclization. This method ensures regioselectivity and minimizes competing pathways, achieving yields up to 65%.

Palladium-Catalyzed Heck Coupling Approach

The Heck reaction has emerged as a powerful tool for constructing the benzoxepin core through C–C bond formation.

Reaction Conditions and Optimization

Key steps include:

- Heck Coupling : Ortho-bromobenzaldehydes react with ethyl acrylate using Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in acetonitrile with triethylamine as the base.

- Reduction : The resulting α,β-unsaturated ester is reduced with NaBH₄ to a secondary alcohol.

- Cyclization : Base-mediated intramolecular condensation forms the oxepin ring.

Table 1: Optimization of Heck Coupling Conditions

| Entry | Base | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | CH₃CN | <10 | Aldol adducts |

| 2 | NEt₃ | CH₃CN | 65 | Minimal |

| 3 | K₂CO₃ | Toluene | 45 | Oligomers |

Superior yields are achieved with NEt₃ due to its milder basicity, which suppresses aldol side reactions.

Epoxide Ring-Opening and Acid-Catalyzed Cyclization

Reaction Mechanism

This two-step method involves:

- Epoxide Ring-Opening : 2-Lithio-β-methoxystyrene derivatives react with epoxides (e.g., isobutene oxide) to form 2-(methoxyvinyl)phenethyl alcohols.

- Cyclization : Treatment with hydriodic acid (HI) catalyzes methanol elimination and ring closure, yielding 1,2-dihydro-3-benzoxepins.

Table 2: Yields of 1,2-Dihydro-3-benzoxepin Derivatives

| Entry | Substrate (R) | Epoxide | Yield (%) |

|---|---|---|---|

| 1 | Ph | Isobutene | 60 |

| 2 | Me | Propylene | 42 |

| 3 | Cl | Isobutene | 57 |

The method demonstrates versatility for diverse substituents but requires strict anhydrous conditions to prevent HI-mediated decomposition.

Reduction and Base-Mediated Cyclization

Sodium Borohydride Reduction

Post-Heck coupling, NaBH₄ selectively reduces the α,β-unsaturated ester to a diol intermediate, which undergoes spontaneous lactonization under basic conditions. This step is critical for ensuring the correct stereoelectronic alignment for cyclization.

Intramolecular Condensation

The diol intermediate is treated with NaOH or KOH in refluxing ethanol, promoting dehydration and lactone formation. Yields range from 45–60%, depending on the substitution pattern.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Intermolecular Cyclization | 30–50 | Moderate | Low |

| Heck Coupling | 55–65 | High | Moderate |

| Epoxide Ring-Opening | 40–60 | Low | High |

The Heck coupling route offers the best balance of yield and scalability, while epoxide-based methods provide access to diverse analogs at the expense of operational complexity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoxepin-2(1H)-one, 4,5-dihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-Benzoxepin-2(1H)-one, 4,5-dihydro- would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Compounds:

4,5-Dihydro-2-benzoxepin-1(3H)-one (CAS 553-03-7): A structural isomer with the ketone group at position 2 instead of 2.

4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 4424-80-0): Replaces the oxygen atom in benzoxepin with a nitrogen, forming an azepinone.

4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinoline: Features a fused triazole and quinoline system. The triazole ring provides additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability, which is critical for anticonvulsant activity .

4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones (DBPMOs) : Contains two pyrimidine rings, offering multiple sites for π-π stacking and electronic conjugation. This enhances planar rigidity compared to benzoxepin derivatives .

Table 1: Structural Comparison

| Compound | Core Structure | Heteroatoms | Key Features |

|---|---|---|---|

| 3-Benzoxepin-2(1H)-one, 4,5-dihydro- | Benzoxepin + ketone at C3 | O | Partial saturation, moderate rigidity |

| 4,5-Dihydro-2-benzoxepin-1(3H)-one | Benzoxepin + ketone at C2 | O | Altered dipole, positional isomerism |

| Benzo[b]azepin-2(3H)-one | Azepinone + benzene | N | Basic nitrogen, enhanced solubility |

| Triazolo[4,3-a]quinoline | Triazole + quinoline | N (3 atoms) | High metabolic stability |

| DBPMOs | Bipyrimidine | N (4 atoms) | Planar, π-conjugated system |

Physicochemical Properties

- Solubility: The oxygen in benzoxepin derivatives confers moderate polarity, while nitrogen-rich analogs (e.g., triazoloquinolines) exhibit higher solubility in polar solvents.

- Stability : Partial saturation in 4,5-dihydro compounds reduces ring strain compared to fully unsaturated analogs, enhancing thermal stability.

- Electronic Properties: Benzoxepin’s oxygen atom creates a strong dipole, whereas azepinones and pyrimidines exhibit varied electron distributions due to nitrogen’s electronegativity .

Pharmacological Activities

- Anticonvulsant Activity: 4,5-Dihydro-triazoloquinolines show potent anticonvulsant effects, attributed to nitrogen-rich heterocycles interacting with CNS targets like GABA receptors .

- Anti-Inflammatory Activity : Dihydro-pyrazole analogs inhibit protein denaturation and oxidative stress, leveraging nitrogen’s hydrogen-bonding capacity to modulate inflammatory pathways .

Biological Activity

3-Benzoxepin-2(1H)-one, 4,5-dihydro-, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its antimicrobial and anti-inflammatory properties, cytotoxicity against cancer cells, and other relevant biological activities supported by research findings.

Chemical Structure and Properties

The chemical structure of 3-Benzoxepin-2(1H)-one, 4,5-dihydro- is characterized by a benzoxepin core, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 149.18 g/mol. Its structural features contribute to its interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-Benzoxepin-2(1H)-one, 4,5-dihydro- exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties that have been evaluated using several in vitro models. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that 3-Benzoxepin-2(1H)-one can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Reduction of Edema : In animal models, administration of the compound significantly reduced paw edema induced by carrageenan .

Cytotoxicity and Anticancer Activity

Several studies have assessed the cytotoxic effects of 3-Benzoxepin-2(1H)-one on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Molt 4/C8 T-lymphocytes | 15.0 | Induction of apoptosis |

| CEM T-lymphocytes | 12.5 | Cell cycle arrest at G2/M phase |

| HL-60 promyelocytic leukemia cells | 10.0 | Inhibition of DNA synthesis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Study on Cytotoxicity in Mice

A notable study evaluated the in vivo toxicity of 3-Benzoxepin-2(1H)-one in mice. The compound was administered at doses ranging from 30 to 300 mg/kg. Observations included:

- No mortalities were recorded at any dose level.

- Minimal neurotoxicity was noted after higher doses, indicating a favorable safety profile for further development .

Molecular Modeling Studies

Molecular modeling has been employed to understand the interaction between 3-Benzoxepin derivatives and biological targets. These studies suggest that structural modifications can enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for 3-Benzoxepin-2(1H)-one, 4,5-dihydro-, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves cyclization reactions or ring-closing metathesis. For benzoxepin derivatives, multi-step pathways using precursors like substituted benzodiazepines or benzodioxepins are common. Key steps include:

Precursor Functionalization : Introduce reactive groups (e.g., amines, carbonyls) to enable cyclization .

Catalyst Selection : Use transition-metal catalysts (e.g., palladium) for cross-coupling reactions .

Purification : Employ column chromatography or recrystallization to isolate the product, noting short shelf life due to instability .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂ | 65 | ≥95% | |

| Ring-Closing | Grubbs | 72 | ≥90% |

Q. Which spectroscopic techniques are most effective for characterizing 3-Benzoxepin-2(1H)-one, 4,5-dihydro-?

- Methodological Answer :

- NMR : Use - and -NMR to confirm ring saturation and substituent positions. Compare with databases like NIST Chemistry WebBook for validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₀O₂ = 162.19 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzoxepin derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference in vitro assays (e.g., receptor binding) with computational docking studies to validate target interactions .

- Batch Analysis : Check for impurities (e.g., unreacted precursors) using HPLC; limit total impurities to <2% .

- Theoretical Alignment : Link discrepancies to structural analogs (e.g., benzodiazepines) and reassess activity within neuropharmacological frameworks .

Q. What experimental design principles apply when studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Factorial Design : Test factors like temperature (25°C vs. 40°C), pH (3–9), and light exposure using pre-test/post-test control groups .

- Degradation Metrics : Monitor via UV-Vis spectroscopy for absorbance shifts and LC-MS for degradation byproducts .

- Statistical Validation : Apply ANOVA to assess significance of degradation pathways .

Q. How can computational modeling enhance the understanding of 3-Benzoxepin-2(1H)-one’s reactivity in synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries for cyclization steps using Gaussian09 .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Data Integration : Compare computational results with experimental yields to refine predictive models .

Methodological Frameworks for Research

Q. How should researchers align studies of this compound with broader theoretical frameworks in organic chemistry?

- Methodological Answer :

- Conceptual Linkage : Connect synthesis to Woodward-Hoffmann rules for pericyclic reactions or frontier molecular orbital theory .

- Comparative Analysis : Benchmark against structurally related compounds (e.g., benzodiazepines) to identify structure-activity relationships (SAR) .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to calculate pooled effect sizes .

- Error Analysis : Quantify instrument variability (e.g., ±0.1% for HPLC) and propagate uncertainties .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility values for 3-Benzoxepin-2(1H)-one derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.